molecular formula C23H16ClNO2S B2555407 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid CAS No. 477867-85-9

2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid

Cat. No. B2555407
M. Wt: 405.9
InChI Key: CGTRXRGZRHWIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a chlorophenyl group, a methylphenyl sulfanyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline ring system is planar, and the chlorophenyl, methylphenyl sulfanyl, and carboxylic acid groups would add to the complexity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The quinoline ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group might make it somewhat polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research into the synthesis and derivatives of related quinoline compounds has been a subject of interest. For instance, Croisy-Delcey et al. (1991) explored the synthesis of various quinoline derivatives, including those with similar structural features to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid. This synthesis process involved condensation and cyclodehydration steps, leading to a range of quinoline derivatives (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).

Potential Pharmaceutical Applications

Jampílek et al. (2004) described the synthesis of compounds structurally similar to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid, highlighting their potential as antileukotrienic agents. Their research included a detailed study of the synthesis conditions and the evaluation of the biological activity of the synthesized compounds (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, & Clynes, 2004).

Antimicrobial Properties

Patel et al. (2010) studied the synthesis of sulfonamides bearing quinazolin-4(3H)ones, closely related to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid. They found that some of these compounds exhibited significant antibacterial and antifungal activities, which could be potentially useful in the development of new antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Antiviral Research

Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid. Their research focused on the antiviral properties of these compounds, particularly against the tobacco mosaic virus, suggesting potential applications in antiviral drug development (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Anticancer and Antibacterial Agents

Gangjee et al. (1997) synthesized a series of pyrrolo[2,3-d]pyrimidines, which share structural similarities with 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid. These compounds were evaluated as potential inhibitors of thymidylate synthase, an enzyme target in cancer therapy, and also showed antibacterial properties (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1997).

Corrosion Inhibition

Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines compounds, including 2-(4-methylphenyl)-1,4-dihydroquinoxaline, to explore their use as corrosion inhibitors for copper in nitric acid. This research demonstrates the potential application of quinoline derivatives in industrial settings for material protection and longevity (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Future Directions

The future research directions involving this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects and toxicity. If it’s a synthetic reagent, future research might explore its utility in various chemical reactions .

properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2S/c1-14-6-12-17(13-7-14)28-22-20(23(26)27)18-4-2-3-5-19(18)25-21(22)15-8-10-16(24)11-9-15/h2-13H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRXRGZRHWIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid

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